molecular formula C30H64ClP B14639041 Tributyl(octadecyl)phosphanium chloride CAS No. 56155-04-5

Tributyl(octadecyl)phosphanium chloride

Cat. No.: B14639041
CAS No.: 56155-04-5
M. Wt: 491.3 g/mol
InChI Key: TTWXCXGXQQLIHX-UHFFFAOYSA-M
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Description

Tributyl(octadecyl)phosphanium chloride is a quaternary phosphonium salt compound of significant interest in industrial and materials science research. This compound is strictly for professional research use and is not intended for diagnostic or therapeutic applications. As a phosphonium salt, it is primarily valued as a phase-transfer catalyst (PTC) in organic synthesis, facilitating reactions between reagents in immiscible phases, thereby increasing reaction rates and yields . Its structure also confers potent antimicrobial and biocidal properties , making it a subject of study for controlling microbial growth and biofouling in industrial water systems, such as cooling towers, where it acts as a non-oxidizing biocide and bio-dispersant . Researchers also explore its utility as an extractant in metal separation processes and as a corrosion inhibitor in various industrial settings . The compound is characterized by high surface activity, effectiveness across a wide pH range, and low foaming properties, which are advantageous in many applied research contexts .

Properties

CAS No.

56155-04-5

Molecular Formula

C30H64ClP

Molecular Weight

491.3 g/mol

IUPAC Name

tributyl(octadecyl)phosphanium;chloride

InChI

InChI=1S/C30H64P.ClH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30-31(27-10-6-2,28-11-7-3)29-12-8-4;/h5-30H2,1-4H3;1H/q+1;/p-1

InChI Key

TTWXCXGXQQLIHX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Nucleophilic Substitution: Primary Industrial Method

The most widely documented synthesis involves a nucleophilic substitution reaction between tributylphosphine (P(C4H9)3) and 1-chlorooctadecane (C18H37Cl). This method, detailed in patent CN103275125A, proceeds under nitrogen atmosphere to prevent oxidation of the phosphine:

$$
\text{P(C}4\text{H}9\text{)}3 + \text{C}{18}\text{H}{37}\text{Cl} \rightarrow \text{P(C}4\text{H}9\text{)}3\text{C}{18}\text{H}{37}^+ \text{Cl}^-
$$

Key Parameters:

  • Molar Ratios: 1-Chlorooctadecane (21–23%), tributylphosphine (17–19%), and N,N-dimethylformamide (DMF, 60%) as solvent.
  • Temperature: 148–152°C to overcome activation energy barriers.
  • Reaction Time: 11–12 hours under continuous stirring.
  • Atmosphere: Nitrogen gas to inhibit phosphine oxidation.

Post-reaction, the mixture cools to room temperature, yielding a solid-liquid phase. The crude product is purified via vacuum filtration, hexane extraction, and oven drying.

Table 1: Reaction Conditions for Nucleophilic Substitution
Parameter Value/Range
Molar Ratio (C18H37Cl) 21–23%
Molar Ratio (P(C4H9)3) 17–19%
Solvent N,N-Dimethylformamide
Temperature 148–152°C
Reaction Time 11–12 hours
Yield 90–93% (crude product)

Alternative Synthesis Pathways

Alkyl Halide-Phosphine Coupling in Nonpolar Solvents

A modified approach uses toluene or dichloromethane as solvents, enabling lower reaction temperatures (80–100°C) but requiring extended durations (24–48 hours). For example, trihexyl(tetradecyl)phosphonium chloride synthesis involves refluxing trihexylphosphine with tetradecyl chloride in toluene:

$$
\text{P(C}6\text{H}{13}\text{)}3 + \text{C}{14}\text{H}{29}\text{Cl} \rightarrow \text{P(C}6\text{H}{13}\text{)}3\text{C}{14}\text{H}{29}^+ \text{Cl}^-
$$

This method, while gentler, suffers from lower yields (75–80%) due to incomplete alkylation.

Microwave-Assisted Synthesis

Emerging techniques employ microwave irradiation to accelerate reaction kinetics. Preliminary studies on analogous phosphonium salts report 30–50% reduction in reaction time without compromising yield. However, scalability remains a challenge.

Industrial Production Techniques

Batch Reactor Systems

Large-scale production typically uses stirred-tank reactors (STRs) with capacities up to 10,000 liters. Key considerations include:

  • Heat Management: Jacketed reactors with circulating oil maintain temperatures ≥150°C.
  • Purification: Centrifugal filtration and solvent recovery systems minimize waste.

Continuous Flow Processes

Recent advancements adopt continuous flow reactors (CFRs) for improved consistency. CFRs enable precise temperature control and reduce batch-to-batch variability, achieving yields >95% for phosphonium salts with shorter alkyl chains. Adaptation to octadecyl derivatives requires addressing viscosity challenges.

Optimization and Scalability Challenges

Solvent Selection and Recycling

DMF remains the solvent of choice due to its high boiling point (153°C) and ability to dissolve both phosphine and alkyl halide. However, its toxicity necessitates closed-loop recycling systems. Alternatives like dimethyl sulfoxide (DMSO) are under investigation but require higher temperatures (160–170°C).

Byproduct Mitigation

Common byproducts include unreacted 1-chlorooctadecane and tributylphosphine oxide. Hexane extraction effectively removes nonpolar impurities, while aqueous washes eliminate residual DMF.

Table 2: Byproduct Removal Efficiency
Purification Step Byproduct Removed Efficiency (%)
Vacuum Filtration Unreacted C18H37Cl 85–90
Hexane Extraction Tributylphosphine Oxide 70–75
Aqueous Wash Residual DMF 95–98

Comparative Analysis with Analogous Compounds

Tributyl(tetradecyl)phosphanium Chloride

Shorter alkyl chains (C14 vs. C18) reduce reaction temperatures (120–130°C) but increase byproduct formation due to higher phosphine volatility.

Tributyl(octyl)phosphanium Chloride

The octyl derivative (C8) achieves 98% yields in CFRs but lacks the lipophilicity required for phase-transfer catalysis in nonpolar media.

Chemical Reactions Analysis

Oxidation Reactions

Tributyl(octadecyl)phosphanium chloride undergoes oxidation in the presence of oxygen to form tributyl(octadecyl)phosphine oxide (C<sub>26</sub>H<sub>56</sub>OP). This reaction typically proceeds under ambient or elevated temperatures, with the phosphorus center transitioning from a +1 to +3 oxidation state.

Reaction Parameter Value
ReactantO<sub>2</sub>
ProductTributyl(octadecyl)phosphine oxide
Typical Conditions25–80°C, atmospheric pressure
Yield>85% (industrial scale)

The reaction mechanism involves nucleophilic attack by oxygen on the electrophilic phosphorus atom, followed by electron redistribution to stabilize the oxide form .

Anion Exchange Reactions

The chloride anion in this compound can be replaced with other anions (e.g., docusate, bis(trifluoromethylsulfonyl)imide) to form ionic liquids . This metathesis reaction enhances solubility and tailors physicochemical properties for specific applications.

Example :
Bu3P+C18H37Cl+Na+AOTBu3P+C18H37AOT+NaCl\text{Bu}_3\text{P}^+-\text{C}_{18}\text{H}_{37}\cdot \text{Cl}^-+\text{Na}^+\text{AOT}^-\rightarrow \text{Bu}_3\text{P}^+-\text{C}_{18}\text{H}_{37}\cdot \text{AOT}^-+\text{NaCl}

Conditions :

  • Solvent: Chloroform/water biphasic system

  • Temperature: 65°C

  • Duration: 24 hours

Phase-Transfer Catalysis

This compound acts as a phase-transfer catalyst (PTC) in nucleophilic substitutions and alkylation reactions. Its long alkyl chain facilitates the transfer of reactants between aqueous and organic phases .

Mechanism :

  • The phosphonium cation forms ion pairs with anionic reactants (e.g., OH<sup>−</sup>, CN<sup>−</sup>).

  • The lipophilic octadecyl chain solubilizes these pairs in organic solvents, enhancing reaction rates .

Applications :

  • Synthesis of esters, ethers, and nitriles

  • Polymerization initiator in hydrophobic media

Biological Interactions

As a biocide, the compound disrupts microbial mitochondrial membranes via electrostatic interactions with phospholipids. This leads to proton gradient collapse and ATP synthesis inhibition.

Target Organism Effect
Sulfate-reducing bacteriaGrowth inhibition at 10–50 ppm
Gram-positive bacteriaMembrane lysis at <100 ppm

Thermal Decomposition

At temperatures exceeding 200°C, this compound undergoes decomposition to form tributylphosphine, octadecene, and HCl .

Bu3P+C18H37ClBu3P+C18H36+HCl\text{Bu}_3\text{P}^+-\text{C}_{18}\text{H}_{37}\cdot \text{Cl}^-\rightarrow \text{Bu}_3\text{P}+\text{C}_{18}\text{H}_{36}+\text{HCl}

Comparative Reactivity

Reaction Type Key Feature Application
OxidationForms stable phosphine oxideSurfactant stabilization
Anion ExchangeTailors ionic liquid propertiesAntimicrobial coatings
Phase-Transfer CatalysisEnhances reaction kineticsOrganic synthesis

Comparison with Similar Compounds

Structural and Functional Comparison with TTPC
Property Tributyl(octadecyl)phosphanium Chloride Tributyltetradecylphosphonium Chloride (TTPC)
Alkyl Chain Length C₁₈ C₁₄
Symmetry Asymmetric (3 butyl + 1 octadecyl) Asymmetric (3 butyl + 1 tetradecyl)
Solubility in Water Likely lower due to longer chain Completely soluble (≥50% aqueous solution)
Biocidal Efficacy Potentially higher (longer chain) High (used in oilfield/RO biofouling control)
Thermal Stability Stable up to ~300°C (inferred) Stable at elevated temperatures
Applications Ionic liquids, biocides (theoretical) Industrial biocide (proven efficacy)

Key Findings :

  • The octadecyl derivative’s longer chain may enhance membrane disruption in microbes but reduce water solubility compared to TTPC .
  • Both compounds are thermally stable, but TTPC has been extensively validated for biofilm removal in reverse osmosis (RO) systems, with >99.58% rejection rates .
Comparison with Triphenylphosphonium Salts

Example: (Chloromethyl)triphenylphosphonium chloride (CAS 5293-84-5)

  • Structure : Triphenyl groups (aromatic) vs. tributyl/octadecyl (aliphatic).
  • Properties :
    • Triphenyl derivatives are more lipophilic and rigid, favoring organic synthesis (e.g., ylide formation in Wittig reactions).
    • This compound’s aliphatic chains improve surfactant properties and biodegradability .
  • Applications : Triphenylphosphonium salts are niche in catalysis, while tributyl/octadecyl variants target industrial biocides .
Comparison with Chlorinated Paraffins

Example: Octadecyl chloride (C₁₈H₃₇Cl)

  • Structure : Neutral chlorinated hydrocarbon vs. ionic phosphonium salt.
  • Properties :
    • Octadecyl chloride forms low-friction solid films but lacks biocidal activity.
    • This compound’s ionic nature enables electrostatic interactions with microbial membranes, enhancing biocidal action .
Comparison with Other Ionic Liquids

Example: [TDPh][eFAP] (trihexyl tetradecyl phosphonium tris(pentafluoroethyl)trifluorophosphate)

  • Anion Complexity : this compound uses simple chloride, whereas [TDPh][eFAP] has a fluorinated anion for hydrophobicity.
  • Applications: Fluorinated ionic liquids excel in non-aqueous catalysis, while chloride-based salts are cost-effective for water treatment .

Q & A

Q. What are the recommended laboratory synthesis methods for tributyl(octadecyl)phosphanium chloride?

this compound is typically synthesized via quaternization of tributylphosphine with 1-chlorooctadecane. Key steps include:

  • Reagent stoichiometry : A 1:1 molar ratio of tributylphosphine to alkyl halide under inert conditions (e.g., nitrogen atmosphere).
  • Solvent selection : Polar aprotic solvents like acetonitrile or dichloromethane are preferred to enhance reaction kinetics.
  • Purification : Post-reaction, the product is washed with diethyl ether to remove unreacted starting materials and recrystallized from ethanol/water mixtures .
  • Purity validation : Confirm via 1H^1H-NMR (shift at δ 1.0–2.5 ppm for alkyl chains) and elemental analysis (<1% deviation from theoretical C/H/P/Cl ratios) .

Q. How should researchers characterize the structural and thermal stability of this compound?

  • Structural analysis :
  • NMR spectroscopy : 31P^31P-NMR to confirm phosphonium center (δ 20–30 ppm).
  • FTIR : Peaks at 720–750 cm1^{-1} (P–C stretching) and 2900 cm1^{-1} (C–H alkyl).
    • Thermal stability :
  • TGA/DSC : Decomposition onset >200°C in nitrogen, with residual mass <5% at 500°C.
  • Hazardous byproducts : Monitor for HCl gas (via FTIR) and phosphorus oxides (XRD) under pyrolysis .

Advanced Research Questions

Q. What experimental design strategies mitigate contradictions in solubility data for ionic liquid applications?

Discrepancies in solubility studies often arise from:

  • Purity variations : Use HPLC to verify purity >95% (e.g., residual solvents like water can alter solubility ).
  • Solvent interactions : Employ the UNIFAC-IL model to predict gas solubility (e.g., CO2_2) and validate with gravimetric analysis .
  • Temperature effects : Conduct isothermal titration calorimetry (ITC) to quantify enthalpy-entropy compensation in mixed-solvent systems .

Q. How can researchers resolve conflicting reports on this compound’s biocidal efficacy in microbial studies?

  • Experimental variables :
  • Microbial strain specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution assays (CLSI guidelines).
  • Concentration thresholds : Compare minimum inhibitory concentrations (MICs) under aerobic vs. anaerobic conditions .
    • Mechanistic studies :
  • Use fluorescence microscopy with propidium iodide to assess membrane disruption efficacy .

Methodological Recommendations

  • Handling : Store under argon at 4°C; avoid contact with strong oxidizers (e.g., HNO3_3) due to exothermic reactions .
  • Data reproducibility : Pre-dry solvents over molecular sieves and standardize humidity levels during experiments .

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